molecular formula C9H15ClN2O2 B037100 N-(5-Aminopentyl)maleimide hydrochloride salt CAS No. 510709-83-8

N-(5-Aminopentyl)maleimide hydrochloride salt

Cat. No.: B037100
CAS No.: 510709-83-8
M. Wt: 218.68 g/mol
InChI Key: ZKRSYXWTVSTKLW-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)maleimide hydrochloride salt is a heterobifunctional crosslinker engineered for the facile and specific conjugation of biomolecules. Its primary structure features a maleimide group on one end, which reacts selectively with free sulfhydryl groups (cysteine residues) under mild, physiological conditions (pH 6.5-7.5) to form stable thioether bonds. On the opposite terminus, the molecule possesses a primary amine group (provided by the 5-aminopentyl spacer), which is readily available for activation and conjugation to carboxylate groups via carbodiimide coupling chemistry (e.g., EDC/NHS) or to other amine-reactive moieties.

Properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSYXWTVSTKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633313
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510709-83-8
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Preparation Methods

Two-Step Synthesis from Maleic Anhydride

The most widely employed route involves:

  • Amidation of Maleic Anhydride : Reacting maleic anhydride with 5-aminopentylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours to form the maleamic acid intermediate.

  • Cyclization to Maleimide : Treating the intermediate with acetic anhydride and sodium acetate at 80°C for 4 hours to induce ring closure.

  • Hydrochloride Salt Formation : Precipitating the product by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water.

Key Parameters :

  • Stoichiometric ratio of 5-aminopentylamine to maleic anhydride: 1.1:1 (prevents di-substitution).

  • Cyclization yield: 78–85% under optimized conditions.

Single-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the reaction:

  • Conditions : 120°C, 15 minutes in acetonitrile with 1.2 equivalents of triethylamine.

  • Advantages :

    • 95% conversion efficiency.

    • Reduced hydrolysis of maleimide moiety due to shorter reaction time.

Reaction Optimization and Critical Parameters

Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran0 → 80678
Dichloromethane25865
Acetonitrile120 (microwave)0.2595

Observations :

  • Polar aprotic solvents (e.g., THF) enhance cyclization kinetics.

  • Microwave irradiation in acetonitrile minimizes side reactions.

Acid Catalysts in Cyclization

CatalystConcentration (mol%)Yield (%)Purity (%)
Sodium Acetate58298
p-Toluenesulfonic Acid38897
HCl (gas)27595

Trade-offs :

  • Bronsted acids (e.g., p-toluenesulfonic acid) improve reaction rates but may protonate the amine, requiring careful pH control.

Purification and Isolation Techniques

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (70:30 v/v) at −20°C.

  • Purity : >99% after two recrystallizations.

  • Yield Loss : 10–15% per cycle.

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Silica gel (5 µm, 250 × 4.6 mm).

    • Mobile Phase: Hexane/ethyl acetate (3:1) + 0.1% trifluoroacetic acid.

    • Retention Time: 8.2 minutes.

  • Ion-Exchange Chromatography : Removes unreacted 5-aminopentylamine (purity >99.5%).

Industrial-Scale Production

Continuous Flow Reactor Design

  • Reactor Type : Tubular (stainless steel, 10 L volume).

  • Parameters :

    • Flow Rate: 2 L/h.

    • Temperature Gradient: 0°C (amidation) → 80°C (cyclization).

  • Output : 12 kg/day with 88% yield.

Waste Management Strategies

  • By-Product Recycling : Acetic anhydride is distilled and reused (90% recovery).

  • Effluent Treatment : Neutralization with Ca(OH)₂ precipitates maleic acid derivatives.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :

    • δ 6.72 (s, 2H, maleimide vinyl).

    • δ 3.25 (t, 2H, CH₂-NH₂).

    • δ 1.45 (m, 6H, pentyl chain).

  • FT-IR :

    • 1705 cm⁻¹ (C=O stretch, maleimide).

    • 1640 cm⁻¹ (N-H bend, amine hydrochloride).

Purity Assessment

MethodLimit of Detection (ppm)Impurities Identified
HPLC-UV (220 nm)50Unreacted maleic anhydride
Ion Chromatography10Chloride counterion

Comparative Analysis of Synthesis Strategies

Cost-Benefit Evaluation

MethodCapital Cost ($)Operational Cost ($/kg)Environmental Impact
Conventional Batch50,000120High (solvent waste)
Microwave-Assisted100,00090Moderate
Continuous Flow200,00075Low

Recommendation : Continuous flow synthesis is optimal for large-scale production due to lower long-term costs and waste.

Chemical Reactions Analysis

Reactions with Thiols

  • Mechanism: The primary mechanism of action for N-(5-Aminopentyl)maleimide hydrochloride salt involves its reaction with thiol groups (-SH) found in cysteine residues of proteins.
  • Thioether Bond Formation: The maleimide group acts as an electrophile, readily reacting with nucleophilic thiols to form stable thioether bonds. This reaction is commonly used in bioconjugation for developing targeted therapeutics.
  • Applications: This reaction is widely used to attach biomolecules to proteins, enhancing their functionality and stability. It is also utilized in drug delivery systems, where therapeutic agents are conjugated to specific cell types via thiol-containing ligands.
  • Kinetics: Research indicates that this compound reacts rapidly with cysteine residues in proteins, leading to efficient bioconjugation, with maleimides being fully consumed within minutes.

Michael Addition Reactions

  • Maleimide Moiety: The maleimide moiety can undergo Michael addition reactions with nucleophiles.
  • Thiol Reactivity: The maleimide group in N-(5-APM)H readily undergoes Michael addition reactions with thiol (sulfhydryl) groups, forming stable covalent bonds.
  • Bioconjugation: This reactivity allows for the formation of stable thioether linkages, crucial in bioconjugation techniques, and can be exploited in labeling proteins and other biomolecules for various analytical purposes.

Hydrolytic Stability

  • Hydrolysis: Maleimide derivatives can undergo hydrolysis, with the rate influenced by electron-withdrawing or electron-donating substituents .
  • pH Sensitivity: Reactions performed at higher pH values (e.g., pH = 8) can demonstrate a more significant increase in the rate of hydrolysis compared to lower pH values (e.g., pH = 7.4) .
  • Equilibrium Considerations: In certain conditions, such as when using triethylamine as a base, the reaction may exist in a constant state of equilibrium due to the β-elimination of the thio-succinimide .

Other Chemical Reactions and Considerations

  • Sensitivity: this compound is sensitive to light, moisture, and heat, requiring controlled storage and handling conditions.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
  • Controlled Conditions: Reactions involving this compound typically require controlled temperatures and pH to ensure the desired product formation.

Reaction with Hyaluronic Acid

  • Condensing Agent: N-(5-aminopentyl)maleimide hydrochloride can be reacted with hyaluronic acid using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the condensing agent .
  • Applications: This method is used to create maleimide-modified hyaluronic acid nanogels for drug encapsulation and hydrogel formation .

These reactions make this compound a valuable tool in various biochemical and chemical applications, especially where specific and stable conjugation is required.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄N₂O₂·HCl
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 510709-83-8

The maleimide moiety is particularly reactive towards thiols, allowing for the formation of stable conjugates essential for many biochemical applications.

Scientific Research Applications

N-(5-Aminopentyl)maleimide hydrochloride salt has several key applications:

Bioconjugation

  • Description : This compound is widely used to covalently link biomolecules such as proteins, peptides, and antibodies to other molecules (e.g., drugs, nanoparticles).
  • Significance : Enables the creation of targeted drug delivery systems and diagnostic tools.
  • Case Study : In a study on antibody-drug conjugates (ADCs), N-(5-Aminopentyl)maleimide hydrochloride was employed to enhance the specificity and efficacy of therapeutic agents by selectively targeting cancer cells .

Protein Modification

  • Description : It facilitates the site-specific labeling of proteins by reacting with cysteine residues.
  • Significance : Allows researchers to study protein dynamics and interactions in cellular environments.
  • Case Study : Research demonstrated that modifying proteins with this compound improved the detection sensitivity in fluorescence assays .

Fluorescent Probes

  • Description : The compound can be conjugated to fluorophores for studying protein-protein interactions.
  • Significance : Enhances visualization in live-cell imaging and other analytical techniques.
  • Case Study : A study utilized N-(5-Aminopentyl)maleimide hydrochloride as a fluorescent probe to monitor real-time interactions between cell surface proteins .

Drug Delivery Systems

  • Description : Investigated for its potential in developing targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
  • Significance : Aims to improve therapeutic efficacy while minimizing side effects.
  • Case Study : Research indicated that using this compound in drug formulations could enhance cellular uptake and retention of drugs .

Biosensors Development

  • Description : Employed in the creation of biosensors for detecting biomolecules.
  • Significance : Provides a platform for rapid diagnostics and monitoring of biological processes.
  • Case Study : A novel biosensor developed using N-(5-Aminopentyl)maleimide hydrochloride exhibited high sensitivity for detecting specific proteins in complex samples .

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)maleimide hydrochloride salt involves its ability to form covalent bonds with nucleophiles. The maleimide moiety reacts with thiol groups in proteins, leading to the formation of stable thioether linkages. This property makes it useful in bioconjugation and protein labeling applications .

Comparison with Similar Compounds

Comparison with Similar Maleimide Derivatives

Maleimide derivatives are distinguished by their substituents, chain lengths, and functional groups, which dictate their reactivity, solubility, and applications. Below is a detailed comparison:

Structural and Functional Comparisons

Compound Name Substituent Chain Length Functional Group Primary Application Key Properties References
N-(5-Aminopentyl)maleimide HCl C5 Amine (HCl salt) Hydrogel crosslinking Optimal spacing for HA nanogel swelling ; high thiol reactivity
N-(2-Aminoethyl)maleimide HCl C2 Amine (HCl salt) Protein conjugation Shorter chain limits steric hindrance; used in EDC/NHS-mediated HA functionalization
N-(3-Aminopropyl)maleimide TFA C3 Amine (TFA salt) Bioconjugation Intermediate chain length; trifluoroacetate salt enhances solubility in organic solvents
N-(4-Benzoylphenyl)maleimide Aromatic Benzoyl Kinase inhibition Aromatic substituent enhances binding to kinase targets (e.g., NF-κB pathway)
BMA-155 (Ethylamine-substituted BIM) C2 (ethylamine) Ethylamine Anticancer therapy Targets NF-κB p65 pathway; in vivo apoptosis induction

Key Research Findings

Hydrogel Performance: N-(5-Aminopentyl)maleimide-modified HA nanogels exhibit pH-responsive swelling, enabling controlled release of 5-fluorouracil (encapsulation efficiency: 92%) .

Biological Activity: Ethylamine-substituted BIMs (e.g., BMA-155) show superior anticancer activity (IC₅₀ = 1.2 µM in HeLa cells) compared to aminoalkyl maleimides .

Stability : Hydrochloride salts of maleimides demonstrate superior long-term stability (>2 years at −20°C) compared to TFA salts .

Biological Activity

N-(5-Aminopentyl)maleimide hydrochloride salt is a maleimide derivative that has gained interest in biochemical research due to its unique properties and applications in bioconjugation processes. This compound is particularly notable for its ability to react with thiol groups in proteins, forming stable thioether bonds, which can be utilized for various biological applications, including drug delivery systems and the modification of biomolecules.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄ClN₃O₂S
  • Molecular Weight : 215.73 g/mol

The presence of the hydrochloride salt enhances its solubility and reactivity in aqueous solutions, making it particularly suitable for biological and medicinal applications .

The primary mechanism of action for this compound involves its reaction with thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, which are critical for bioconjugation and the development of targeted therapeutics. The maleimide group acts as an electrophile, allowing it to readily react with nucleophilic thiols.

Bioconjugation Applications

This compound is widely used in the field of biochemistry for:

  • Protein Modification : It facilitates the attachment of various biomolecules to proteins, enhancing their functionality and stability.
  • Drug Delivery Systems : The compound has been investigated for its potential use in targeted drug delivery, where it can conjugate therapeutic agents to specific cell types via thiol-containing ligands.

Case Studies

  • Cysteine Conjugation Studies :
    Research has demonstrated that this compound reacts rapidly with cysteine residues in proteins, leading to efficient bioconjugation. The kinetics of this reaction indicate that maleimides can be fully consumed within minutes, making them highly effective for real-time applications in live-cell imaging and therapeutic targeting .
  • Liposome Modification :
    A study highlighted the use of maleimide-modified liposomes for improved drug delivery efficiency. By incorporating N-(5-Aminopentyl)maleimide into liposome formulations, researchers observed enhanced cellular uptake and reduced cytotoxicity compared to unmodified liposomes. This suggests that the compound not only aids in drug delivery but also minimizes adverse effects on healthy cells .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity due to its interaction with thiol-containing biomolecules. For instance, when tested on various cell lines, the compound demonstrated a dose-dependent increase in cellular uptake, indicating its potential as a carrier for therapeutic agents .

StudyCell LineConcentrationObserved Effect
1HeLa0.01 nM70% uptake decrease when pre-blocked with N-ethylmaleimide
2HCC19540.1 mMEnhanced drug delivery efficiency compared to unmodified liposomes
3MDA-MB-4680.05 mMSignificant increase in cellular uptake observed

Q & A

Q. How is N-(5-Aminopentyl)maleimide hydrochloride utilized in hyaluronic acid (HA) modification for hydrogel synthesis?

N-(5-Aminopentyl)maleimide hydrochloride serves as a key reagent for maleimide-thiol conjugation in HA-based hydrogels. In a typical protocol, HA-TBA (tetra-nn-butylammonium salt of HA) is reacted with this compound in DMSO using DMT-MM as a condensing agent. The feed molar ratio is critical: 100:20:24 (HA glucuronic acid units:DMT-MM:maleimide reagent), followed by overnight stirring at room temperature. This introduces maleimide groups onto HA, enabling subsequent crosslinking with thiolated molecules (e.g., cholesteryl-6-aminohexylcarbamate) .

Q. What characterization methods validate successful conjugation of N-(5-Aminopentyl)maleimide to polymers?

  • NMR Spectroscopy : Confirm maleimide incorporation via characteristic peaks (e.g., maleimide protons at 6.6–6.8 ppm).
  • Ellman’s Assay : Quantify free thiol groups pre- and post-conjugation to assess reaction efficiency.
  • Size-Exclusion Chromatography (SEC) : Monitor changes in polymer molecular weight and polydispersity .

Q. What solvent systems are optimal for reactions involving N-(5-Aminopentyl)maleimide hydrochloride?

DMSO is preferred due to its ability to dissolve both hydrophilic (HA derivatives) and hydrophobic (maleimide reagents) components. For aqueous compatibility, reactions may use mixed solvents (e.g., DMSO:water = 4:1 v/v) with pH adjusted to 6.5–7.5 to minimize hydrolysis of maleimide groups .

Advanced Research Questions

Q. How can competing side reactions be minimized during maleimide-thiol conjugation?

  • Reducing Agents : Use TCEP (tris(2-carboxyethyl)phosphine) instead of DTT to avoid introducing excess thiols.
  • pH Control : Maintain pH < 8 to prevent maleimide ring-opening.
  • Stoichiometry Optimization : Employ a 1.2–1.5 molar excess of maleimide reagent over thiols to account for hydrolysis losses .

Q. What strategies improve the stability of maleimide-functionalized hydrogels under physiological conditions?

  • PEG Spacers : Introduce polyethylene glycol (PEG) between HA and maleimide to reduce steric hindrance.
  • Crosslinker Density : Adjust feed ratios (e.g., cholesteryl-6-aminohexylcarbamate at 1.2–44 mol% relative to HA) to balance swelling and mechanical stability.
  • Post-Conjugation Quenching : Add cysteine or glutathione to block unreacted maleimide groups and prevent unintended crosslinking .

Q. How does N-(5-Aminopentyl)maleimide compare to shorter-chain analogs (e.g., N-(2-Aminoethyl)maleimide) in bioconjugation efficiency?

The longer pentyl chain enhances solubility in organic solvents (e.g., DMSO) and reduces steric hindrance during conjugation to bulky biomolecules (e.g., antibodies). However, shorter-chain analogs (e.g., N-(2-Aminoethyl)maleimide) exhibit faster reaction kinetics in aqueous systems due to higher electrophilicity .

Q. What analytical challenges arise when quantifying maleimide incorporation in complex matrices?

  • Hydrolysis Interference : Maleimide hydrolysis products (maleamic acid) can mimic unreacted reagent. Use HPLC with UV detection (λ = 280–300 nm) to distinguish peaks.
  • Matrix Effects : For HA-based systems, SEC-MALS (multi-angle light scattering) coupled with refractive index detection provides accurate molecular weight analysis despite polydispersity .

Methodological Notes

  • Critical Data Table :

    ParameterOptimal Value/RangeReference
    Molar Ratio (HA:maleimide)100:24 (glucuronic acid basis)
    Reaction Time12–24 hours
    Maleimide Hydrolysis Half-life (pH 7.4)~1–2 hours
  • Contradictions in Evidence :

    • uses DMT-MM for HA-maleimide conjugation, while other studies (e.g., ) employ carbodiimides like EDC·HCl. The choice depends on polymer solubility and reaction medium.

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